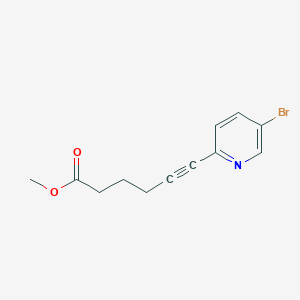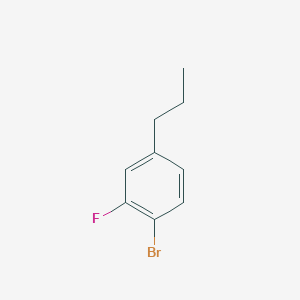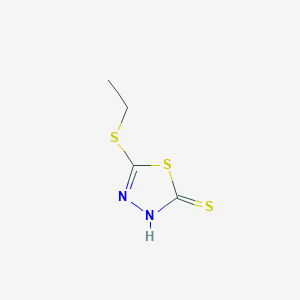
Methyl6-(5-bromo-2-pyridinyl)-5-hexynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl6-(5-bromo-2-pyridinyl)-5-hexynoate, also known as MBPH, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a pyridine ring and an alkyne group, which makes it a versatile building block for the synthesis of numerous complex molecules. In
Aplicaciones Científicas De Investigación
Methyl6-(5-bromo-2-pyridinyl)-5-hexynoate has been used in various scientific research studies due to its potential applications in different fields. In the field of medicinal chemistry, this compound has been used as a building block for the synthesis of various bioactive molecules such as anticancer agents, antimicrobial agents, and anti-inflammatory agents. In addition, this compound has been used as a ligand in the development of catalysts for organic transformations. This compound has also been used in the field of materials science for the synthesis of functionalized polymers and nanoparticles.
Mecanismo De Acción
The mechanism of action of Methyl6-(5-bromo-2-pyridinyl)-5-hexynoate is not well understood, but it is believed to interact with various biological targets such as enzymes and receptors. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to possess antimicrobial activity by disrupting the cell membrane of bacteria. Furthermore, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase. In addition, this compound has been shown to interact with various receptors such as GABA receptors and dopamine receptors. In vivo studies have shown that this compound exhibits low toxicity and does not cause significant adverse effects in animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl6-(5-bromo-2-pyridinyl)-5-hexynoate has several advantages as a building block for the synthesis of bioactive molecules. It is readily available, easy to handle, and has a high purity. In addition, this compound can be easily functionalized to introduce various functional groups. However, the limitations of using this compound in lab experiments include its relatively high cost and its sensitivity to air and moisture.
Direcciones Futuras
There are several future directions for the research on Methyl6-(5-bromo-2-pyridinyl)-5-hexynoate. One of the potential applications of this compound is in the development of new anticancer agents. Further studies are needed to elucidate the mechanism of action of this compound and to identify its specific targets in cancer cells. In addition, this compound can be used as a building block for the synthesis of new antimicrobial agents to combat antibiotic-resistant bacteria. Furthermore, this compound can be used in the development of new catalysts for organic transformations.
Métodos De Síntesis
The synthesis of Methyl6-(5-bromo-2-pyridinyl)-5-hexynoate involves the reaction of 5-bromo-2-pyridinecarboxylic acid with propargyl alcohol in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with methyl chloroformate to yield this compound. This method has been optimized to achieve high yields and purity of the product.
Propiedades
| 111770-83-3 | |
Fórmula molecular |
C12H12BrNO2 |
Peso molecular |
282.13 g/mol |
Nombre IUPAC |
methyl 6-(5-bromopyridin-2-yl)hex-5-ynoate |
InChI |
InChI=1S/C12H12BrNO2/c1-16-12(15)6-4-2-3-5-11-8-7-10(13)9-14-11/h7-9H,2,4,6H2,1H3 |
Clave InChI |
RSGWGGUBASFHAU-UHFFFAOYSA-N |
SMILES |
COC(=O)CCCC#CC1=NC=C(C=C1)Br |
SMILES canónico |
COC(=O)CCCC#CC1=NC=C(C=C1)Br |
Sinónimos |
methyl6-(5-bromo-2-pyridinyl)-5-hexynoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B184612.png)












